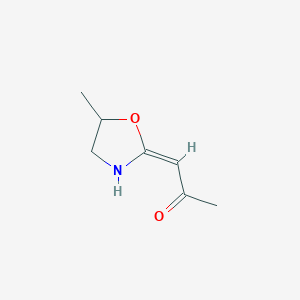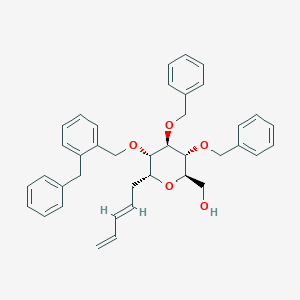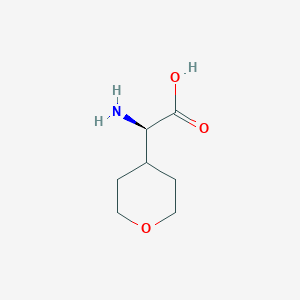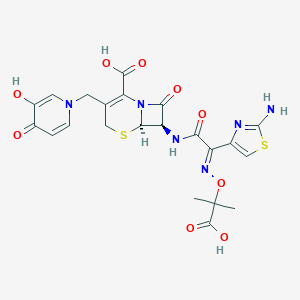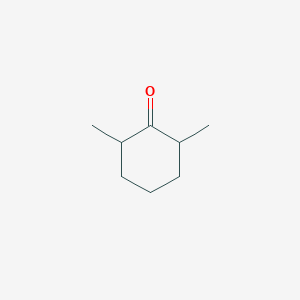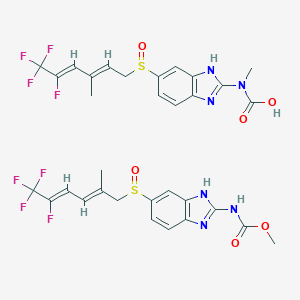
Dienbendazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dienbendazole is a chemical compound that belongs to the benzimidazole family. It is a broad-spectrum anthelmintic drug that is commonly used to treat parasitic infections in both humans and animals. The chemical structure of dienbendazole is similar to other benzimidazole drugs, such as albendazole and mebendazole. However, unlike these drugs, dienbendazole has not been approved for human use and is primarily used in veterinary medicine.
Mecanismo De Acción
The mechanism of action of dienbendazole is similar to other benzimidazole drugs. It works by binding to the tubulin protein in the parasite's cells, which disrupts the microtubule structure and prevents the parasite from dividing and multiplying. This leads to the death of the parasite and the elimination of the infection.
Efectos Bioquímicos Y Fisiológicos
Dienbendazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, dienbendazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dienbendazole has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-parasitic drugs. In addition, dienbendazole is relatively inexpensive and easy to obtain, which makes it accessible to researchers with limited resources.
However, there are also some limitations to the use of dienbendazole in laboratory experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, dienbendazole has not been extensively studied in humans, which limits its potential for clinical translation.
Direcciones Futuras
There are several potential future directions for the study of dienbendazole. One area of research is the development of new formulations of dienbendazole that improve its solubility and bioavailability. This could lead to more effective treatments for parasitic infections and cancer.
Another area of research is the study of dienbendazole in combination with other drugs. There is evidence to suggest that dienbendazole may have synergistic effects with other anti-cancer drugs, which could lead to more effective treatments for cancer.
Finally, there is potential for the development of new analogs of dienbendazole that have improved pharmacological properties. This could lead to the development of new drugs with enhanced anti-parasitic and anti-cancer activity.
Métodos De Síntesis
The synthesis of dienbendazole involves the reaction of 2-aminobenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction results in the formation of dienbendazole as a yellow crystalline powder. The synthesis of dienbendazole is a straightforward process that can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Dienbendazole has been extensively studied for its potential use as an anti-cancer drug. In vitro studies have shown that dienbendazole has potent anti-tumor activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer. In addition, dienbendazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
Propiedades
Número CAS |
130007-56-6 |
|---|---|
Nombre del producto |
Dienbendazole |
Fórmula molecular |
C32H30F8N6O6S2 |
Peso molecular |
810.7 g/mol |
Nombre IUPAC |
methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7- |
Clave InChI |
KATLQUJATNMJHR-ALLAXXPTSA-N |
SMILES isomérico |
C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F |
SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
SMILES canónico |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
Sinónimos |
dienbendazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



